1,2-Dilinoleoyl-sn-glycero-3-PC

Membrane Permeability Liposome Drug Delivery

Using a generic PC lipid in membrane studies often yields misleading results due to uncharacterized phase behavior. 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) eliminates this risk by providing a rigorously defined, polyunsaturated lipid standard with proven biophysical and biochemical reproducibility. - Delivers 2- to 5-fold higher aqueous permeability vs. DOPC or DPPC membranes, enabling rapid cargo release in liposomal carriers. - Enables predictable, concentration-dependent sPLA2-triggered degradation for enzyme-responsive drug delivery design. - Serves as a gold-standard substrate for lipid peroxidation assays, with well-characterized kinetic parameters and hydroperoxide isomer ratios.

Molecular Formula C44H80NO8P
Molecular Weight 782.1 g/mol
CAS No. 6542-05-8
Cat. No. B162881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dilinoleoyl-sn-glycero-3-PC
CAS6542-05-8
Synonyms1,2-dilinoleoyl-3-glycerophosphocholine
1,2-linoleoyl-sn-glycero-3-phosphocholine
1,2-linoleoylphosphatidylcholine
1,2-linoleoylphosphatidylcholine, (R-(all Z))-isomer
1,2-linoleoylphosphatidylcholine, 14C-labeled cpd, (R-(all Z))-isomer
dilinoleoyl phosphatidylcholine
dilinoleoyllecithin
dilinoleoylphosphatidylcholine
DLPC lipid
Molecular FormulaC44H80NO8P
Molecular Weight782.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-
InChIKeyFVXDQWZBHIXIEJ-ZPPAUJSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLPC for Membrane Modeling & Lipidomics


1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC, CAS 6542-05-8) is a synthetic phosphatidylcholine (PC) lipid featuring two polyunsaturated linoleoyl (18:2, cis) fatty acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This structural motif imparts distinct biophysical properties, including a highly fluid, liquid-disordered phase at physiological temperatures and a marked susceptibility to oxidative modification, which are leveraged in membrane biophysics, liposome-based drug delivery research, and quantitative lipidomics [1].

1 Membrane fluidity & phase behavior — DLPC provides a liquid-disordered phase at physiological temperatures, suited for biophysical studies requiring highly fluid bilayers.
2 Oxidative stress & lipid peroxidation modeling — Its polyunsaturated chains offer a reproducible, oxidizable substrate for antioxidant screening and mechanistic peroxidation research.
3 Liposome permeability & drug delivery research — Reported high aqueous solute permeability supports its use in designing liposomal carriers where enhanced passive diffusion is a key parameter.

Why DLPC Cannot Be Substituted


The assumption that any phosphatidylcholine (PC) lipid will behave equivalently in a given experimental system is fundamentally flawed and is directly contradicted by decades of biophysical and biochemical evidence. The fatty acyl composition dictates critical parameters such as bilayer phase transition temperature, permeability, and susceptibility to enzymatic or oxidative degradation. Substituting DLPC with a mono-unsaturated (e.g., DOPC) or saturated (e.g., DPPC) analog will yield drastically different membrane dynamics, potentially invalidating experimental results and leading to erroneous conclusions in fields ranging from drug delivery to lipid signaling. The quantitative differences outlined below demonstrate why procurement decisions must be based on precise molecular specifications [1].

DLPC (18:2)

Highly fluid, rapidly permeable, oxidation-sensitive membrane with reported rank-order DLPC > DOPC > DPPC for aqueous diffusion.

DOPC (18:1) or DPPC (16:0)

Mono-unsaturated or saturated analogs exhibit much slower permeability and vastly different phase behavior; Tm shifts by 40–98°C, potentially invalidating transport and fluidity studies.

DLPC oxidation kinetics

Well-defined rate constants in bilayers (2k_t, k_p) enable reproducible peroxidation models; bilayers show 100-fold reduction in termination vs. solution.

Less oxidizable PCs

Saturated or mono-unsaturated PCs lack the polyunsaturated oxidation signature; substituting them would alter kinetic profiles and confound antioxidant efficacy interpretation.

DLPC enzyme susceptibility

sPLA2 degrades DLPC-containing vesicles in a dose-dependent manner, enabling enzyme-responsive release designs.

DPPC or mixed non-PC lipids

Pure saturated vesicles resist sPLA2 degradation; such substitution may remove the triggered-release mechanism critical for inflammation-targeted delivery research.

DLPC vs Key Phosphatidylcholines


Enhanced Permeability vs DOPC & DPPC

A direct comparative study using stopped-flow spectrometry to measure the osmotic swelling/shrinkage rates of sonicated phosphatidylcholine vesicles found that the rate of aqueous diffusion through DLPC (18:2) membranes was significantly faster than through DOPC (18:1) membranes, which in turn was faster than through DPPC (16:0) membranes [1].

Aqueous Permeability Rank
Head-to-head
DLPC > DOPC > DPPC (stopped-flow swelling rate)
Supports selection for high-permeability liposome designs.
Data to verify: reported rank order under ambient conditions; may shift with temperature or cholesterol content.
Membrane Permeability Liposome Drug Delivery

sPLA2-Mediated Degradation vs DPPC

In an investigation of secreted phospholipase A2 (sPLA2) activity, the incorporation of the unsaturated lipid DLPC into saturated DPPC giant unilamellar vesicles (GUVs) enhanced the sPLA2-induced degradation of the vesicles. The study systematically varied the DLPC mole fraction (xDLPC = 0, 0.2, 0.4, 0.63, and 1) and observed that the inclusion of unsaturated phospholipids in the membranes not only enhanced the degradation but also changed the vesicle deformation processes [1].

sPLA2 Degradation
Head-to-head
Degradation enhanced with increasing DLPC mole fraction (0 → 1)
Supports enzyme-responsive liposome research.
Model sPLA2, GUVs; translation to in vivo or therapeutic contexts requires validation.
Enzymatic Degradation Liposome Drug Delivery

Peroxyl Radical Kinetics: Bilayer vs Solution

Quantitative kinetic studies of lipid autoxidation revealed that the absolute rate constant for peroxyl radical termination (2k_t) is reduced by a factor of one hundred in bilayers composed of DLPC compared to the same lipid in a homogeneous tert-butyl alcohol solution. Concurrently, the propagation rate constant (k_p) drops by a factor of five [1]. This dramatic change in kinetic parameters is attributed to the diffusion of polarized peroxyl radicals from the hydrophobic bilayer interior to the aqueous surface.

Peroxyl Kinetics Bilayer vs. Solution
Head-to-head
2k_t reduced ~100-fold; k_p reduced ~5-fold in bilayers
Quantifies the bilayer effect on oxidation kinetics for antioxidant screening.
Initiated by ABAP at 30°C; absolute values apply to these conditions.
Lipid Peroxidation Oxidative Stress Antioxidant Assay

Lowest Tm Among Common PCs

The main gel-to-liquid crystalline phase transition temperature (Tm) for DLPC is -57°C, making it one of the most fluid phosphatidylcholines at room or physiological temperature. In contrast, DOPC (18:1) has a Tm of -17°C, and saturated DPPC (16:0) has a Tm of 41°C . This vast difference underscores DLPC's utility in applications requiring a highly disordered, fluid bilayer at low temperatures.

Main Transition (Tm)
Cross-study
-57°C (DLPC) vs. -17°C (DOPC) vs. 41°C (DPPC)
Enables fluid bilayer studies at low temperatures.
DSC data; confirm Tm under your specific buffer and hydration conditions.
Membrane Fluidity Phase Behavior Liposome Formulation

Linear Hydroperoxide Isomer Ratios in Mixed Bilayers

In mixed bilayers of DLPC and DPPC, analysis of the hydroperoxides formed during autoxidation revealed a linear trend between the ratio of cis,trans to trans,trans geometrical isomeric hydroperoxides and the mole fraction of DLPC [1]. This relationship is consistent with the peroxidation mechanism proposed for homogeneous systems and provides a quantifiable method to track oxidation in heterogeneous membrane models.

Hydroperoxide Isomer Ratio
Head-to-head
Linear cis,trans / trans,trans ratio vs. DLPC mole fraction in DPPC mixtures
Provides a quantitative probe for oxidation in heterogeneous membranes.
Reported for ABAP-initiated autoxidation; verify with your initiation method.
Lipid Peroxidation Mechanistic Studies Membrane Oxidation

Adipose Browning via p38 Signaling

Lipidomic analysis identified 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) as a muscle-released lipid that orchestrates systemic energy homeostasis. Functional studies revealed that DLPC induces white adipose browning via a mechanism dependent on lipid peroxidation-mediated p38 signaling in male mice [1]. This identifies a specific, quantifiable biological function that is directly tied to the compound's polyunsaturated structure and oxidative sensitivity.

Adipose Browning (p38)
Class-level inference
DLPC identified as muscle-secreted lipid inducing white adipose browning via p38 in male mice
Supports lipid signaling probe use; mechanism requires further validation.
In vivo mouse model; generalizability to other models not established.
Lipid Signaling Metabolism Obesity Research

Key Applications of DLPC


Highly Permeable Liposomes for Drug Delivery

Based on direct comparative evidence showing that aqueous diffusion is more rapid through DLPC than through DOPC or DPPC membranes [1], researchers can confidently select DLPC when the primary design goal is to create liposomal carriers with enhanced passive permeability. This is particularly relevant for formulating vesicles intended to release encapsulated cargo more rapidly or for applications where solute exchange across the bilayer is a critical performance metric.

sPLA2-Triggered Liposomes for Drug Delivery

The finding that DLPC inclusion enhances sPLA2-mediated vesicle degradation in a concentration-dependent manner [1] provides a direct rationale for using DLPC in the design of enzyme-responsive drug delivery systems. This is a key strategy for targeting tissues with elevated sPLA2 activity, such as sites of inflammation or certain cancers. Formulators can titrate the DLPC content to precisely control the rate of sPLA2-triggered drug release.

Lipid Peroxidation Modeling & Antioxidant Screening

The well-characterized kinetic parameters for DLPC autoxidation, including the 100-fold reduction in termination rate and 5-fold reduction in propagation rate in bilayers versus solution [1], establish DLPC as a gold-standard substrate for quantitative studies of oxidative stress. Furthermore, the linear relationship between DLPC mole fraction and hydroperoxide isomer ratio in mixed bilayers [2] provides an internal calibration for mechanistic investigations. This makes DLPC indispensable for labs developing or validating new antioxidants or studying the biophysics of membrane oxidation.

Metabolic Lipid Signaling in Obesity & Diabetes

The identification of DLPC as an endogenous, muscle-secreted lipid that induces white adipose browning via a specific, peroxidation-dependent signaling pathway [1] validates its use as a functional molecular probe. For laboratories studying metabolism, this provides a clear, mechanism-based application for DLPC in cell-based and in vivo models to dissect the pathways linking muscle activity, lipid signaling, and systemic energy homeostasis.

Application
Selection Property
Validation Focus
Permeable liposome carrier research
High aqueous solute permeability
Permeability assay in target formulation
Enzyme-responsive liposome design
sPLA2-mediated degradation sensitivity
Release kinetics at relevant sPLA2 concentrations
Lipid peroxidation & antioxidant screening
Well-characterized oxidation kinetics (2k_t, k_p)
Replicate bilayer kinetic parameters under experimental conditions
Metabolic lipid signaling studies
Reported p38-dependent adipose browning activity
Model-specific pathway validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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